molecular formula C22H14FN7 B11507887 5-amino-3-{(Z)-1-cyano-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11507887
M. Wt: 395.4 g/mol
InChI Key: XIMBJGAKOKVNAR-XNTDXEJSSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multistep organic reactions. One common method involves the reaction of appropriate substituted hydrazines with α,β-unsaturated nitriles under controlled conditions. The reaction is often catalyzed by transition metals or other catalysts to enhance yield and selectivity . Industrial production methods may involve continuous flow synthesis to ensure scalability and consistency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazoles and related heterocyclic compounds.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Compared to these compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H14FN7

Molecular Weight

395.4 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C22H14FN7/c23-17-8-6-14(7-9-17)20-16(13-27-28-20)10-15(11-24)21-19(12-25)22(26)30(29-21)18-4-2-1-3-5-18/h1-10,13H,26H2,(H,27,28)/b15-10+

InChI Key

XIMBJGAKOKVNAR-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)C#N)C#N)N

Origin of Product

United States

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